3-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]propanoic acid
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Overview
Description
3-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]propanoic acid is a complex organic compound that features a furan ring, a thiazole ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]propanoic acid typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the dehydration of 1,4-diketones or the Paal-Knorr synthesis.
Formation of the Thiazole Ring: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Coupling Reactions: The furan and thiazole rings are then coupled through a hydrazone formation reaction, where a hydrazine derivative reacts with an aldehyde or ketone.
Acetylation and Propanoic Acid Addition: The final steps involve acetylation and the addition of the propanoic acid moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products
Oxidation: Furanones
Reduction: Hydrazines
Substitution: Halogenated or nitrated thiazole derivatives
Scientific Research Applications
3-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its potential use in developing new antibiotics.
Mechanism of Action
The compound exerts its effects primarily through interactions with bacterial enzymes and proteins. The furan and thiazole rings are known to interfere with bacterial cell wall synthesis and protein function, leading to antibacterial activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound disrupts essential bacterial processes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- Furan-2-carboxylic acid
- Thiazole-4-carboxylic acid
- Hydrazones of furan derivatives
Uniqueness
What sets 3-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]propanoic acid apart is its unique combination of a furan ring, a thiazole ring, and a propanoic acid moiety. This combination provides a distinct set of chemical properties and biological activities that are not found in simpler compounds.
Properties
IUPAC Name |
3-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O5S/c18-10(14-4-3-11(19)20)6-9-12(21)16-13(23-9)17-15-7-8-2-1-5-22-8/h1-2,5,7,9H,3-4,6H2,(H,14,18)(H,19,20)(H,16,17,21)/b15-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPFTSAGTWSPLR-VIZOYTHASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC2=NC(=O)C(S2)CC(=O)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC2=NC(=O)C(S2)CC(=O)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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